Tert-butyl 2-aminopiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 2-aminopiperidine-1-carboxylate (TBAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 186.26 g/mol. The structure consists of a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position, which contributes to its unique properties, including solubility and biological activity.
Biological Activities
Research indicates that TBAPC exhibits various biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that TBAPC may possess antidepressant properties, potentially through modulation of neurotransmitter systems.
- Anticancer Potential : Some derivatives of piperidine compounds have shown promising anticancer activity. For instance, compounds structurally similar to TBAPC have been evaluated for their cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.
The exact mechanisms by which TBAPC exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially binding to proteins or enzymes involved in critical biological pathways. This interaction could modulate their activity, leading to the observed therapeutic effects.
Table 1: Summary of Biological Activities of TBAPC
Study on Anticancer Activity
A study explored the cytotoxic potential of TBAPC derivatives against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for drug development .
Synthesis and Modification
The synthesis of TBAPC typically involves several steps where the tert-butyl group serves as a protecting group for the amine functionality. This allows for modifications at other sites without compromising the amine's reactivity. The Boc group can be removed under specific conditions to reveal the free amine for further reactions, which is crucial for synthesizing complex molecules.
Properties
IUPAC Name |
tert-butyl 2-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHBIWVQKQLYNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399447 | |
Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885954-09-6 | |
Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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